4,5-Diméthyl-2-furoate de méthyle

Vue d'ensemble

Description

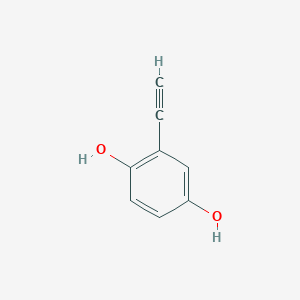

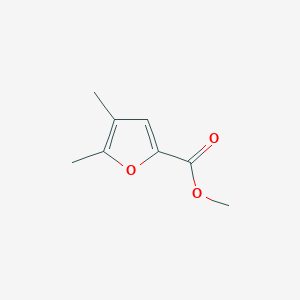

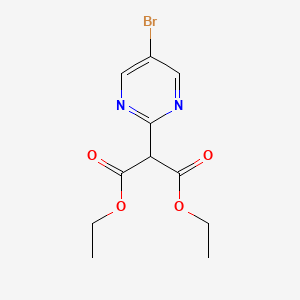

Methyl 4,5-dimethyl-2-furoate is a chemical compound . It is synthesized from a mixture of methyl 4-(chloromethyl)-5-methyl-2-furoate and acetic acid .

Synthesis Analysis

The synthesis of Methyl 4,5-dimethyl-2-furoate involves a mixture of 37.8 g (0.2 mole) of methyl 4-(chloromethyl)-5-methyl-2-furoate and 120 ml of 90% acetic acid prepared in a 250-ml round-bottomed flask fitted with a stirrer and reflux condenser .Molecular Structure Analysis

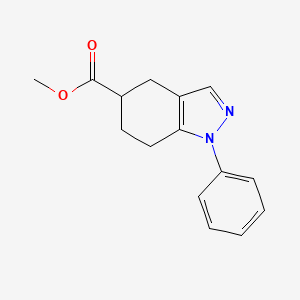

The molecular formula of Methyl 4,5-dimethyl-2-furoate is C8H10O3 . It contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aromatic), and 1 Furane .Chemical Reactions Analysis

Methyl 4,5-dimethyl-2-furoate can participate in various chemical reactions. For instance, it can undergo H-abstractions and OH-additions with hydroxyl radicals . The reaction kinetics of these processes have been studied using computational methods .Applications De Recherche Scientifique

Synthèse organique

Le 4,5-diméthyl-2-furoate de méthyle peut être utilisé comme précurseur ou intermédiaire dans divers processus de synthèse organique. Par exemple, il peut subir une méthoxylation et des condensations intramoléculaires pour former des systèmes à caractère aromatique .

Études de cinétique réactionnelle

Ce composé sert de modèle pour l'étude de la cinétique réactionnelle, telles que les abstractions d'H et les additions d'OH, qui sont pertinentes dans le développement de biocarburants renouvelables .

Science des matériaux

Les furannes, y compris les dérivés comme le this compound, peuvent participer à des réactions de Diels-Alder, qui sont importantes dans les applications de la science des polymères et des matériaux .

Safety and Hazards

Mécanisme D'action

Target of Action

The compound is structurally similar to Dimethyl fumarate, which is known to target the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . .

Mode of Action

It is thought to involve degradation to its active metabolite, similar to Dimethyl fumarate, which degrades to monomethyl fumarate (MMF) . MMF is known to up-regulate the Nrf2 pathway, which is activated in response to oxidative stress

Biochemical Pathways

It is believed that the compound may affect both Nrf2-dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection

Pharmacokinetics

The compound is structurally similar to Dimethyl fumarate, which is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine

Result of Action

It is believed that the compound may lead to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effect on the blood-brain barrier

Analyse Biochimique

Biochemical Properties

Methyl 4,5-dimethyl-2-furoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in Diels-Alder reactions, which are crucial for the synthesis of complex organic molecules . The compound interacts with enzymes such as furan oxidases, which facilitate its conversion into more reactive intermediates. These interactions are essential for the compound’s role in various metabolic pathways, where it acts as a substrate or intermediate.

Cellular Effects

Methyl 4,5-dimethyl-2-furoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress responses, potentially through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This activation can lead to increased production of antioxidant proteins, thereby enhancing the cell’s ability to manage oxidative stress. Additionally, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites, which can influence overall cellular function.

Molecular Mechanism

At the molecular level, methyl 4,5-dimethyl-2-furoate exerts its effects through specific binding interactions with biomolecules. It is known to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with target proteins . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Furthermore, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4,5-dimethyl-2-furoate have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of methyl 4,5-dimethyl-2-furoate in animal models have been investigated to understand its safety and efficacy. At lower dosages, the compound has been found to be relatively safe, with minimal adverse effects . At higher dosages, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Methyl 4,5-dimethyl-2-furoate is involved in several metabolic pathways, including those related to its conversion into more reactive intermediates. Enzymes such as furan oxidases and esterases play a crucial role in its metabolism, facilitating its breakdown and subsequent utilization in various biochemical processes . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of methyl 4,5-dimethyl-2-furoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and its affinity for certain tissues can influence its overall bioavailability and efficacy.

Subcellular Localization

Methyl 4,5-dimethyl-2-furoate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with target biomolecules and its role in various biochemical processes.

Propriétés

IUPAC Name |

methyl 4,5-dimethylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWPDGWSQADZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543730 | |

| Record name | Methyl 4,5-dimethylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61834-24-0 | |

| Record name | Methyl 4,5-dimethylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)

![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)

![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)

![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)